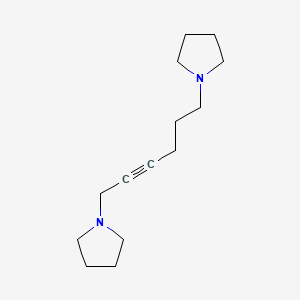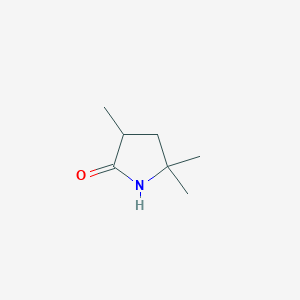
1,2,3-Thiadiazole-4-carboxamide
Descripción general
Descripción
1,2,3-Thiadiazole-4-carboxamide is a chemical compound that features prominently in the field of organic chemistry . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . More specifically, 1,2,3-Thiadiazole-4-carboxamide is a type of heterocycle that features both sulfur (S) and nitrogen (N) atoms in its ring structure .
Synthesis Analysis
1,2,3-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The structures of newly synthesized compounds were confirmed on the basis of their 1H NMR, 13C NMR, LCMS mass, FT-IR, and elemental analysis data results .
Molecular Structure Analysis
The molecular structure of 1,2,3-Thiadiazole-4-carboxamide was characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .
Chemical Reactions Analysis
1,2,3-Thiadiazole-4-carboxamide demonstrates various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis .
Physical And Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor .
Aplicaciones Científicas De Investigación
Medicinal Applications
The 1,2,3-thiadiazole moiety, which includes “1,2,3-Thiadiazole-4-carboxamide”, occupies a significant position in the field of medicine due to its broad spectrum of biological activities . It’s a structurally active pharmacophore and has attracted great interest from researchers due to its versatile and wide array of biological activities .
Antifungal Applications
1,2,3-Thiadiazole derivatives have shown extensive antifungal activities . For instance, a series of novel thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties were synthesized and showed better antifungal activity against Botrytis cinerea .
Antiviral Applications
1,2,3-Thiadiazole derivatives, including “1,2,3-Thiadiazole-4-carboxamide”, have demonstrated antiviral activities .
Insecticidal Applications
1,2,3-Thiadiazole derivatives have also been found to have insecticidal properties .
Anticancer Applications
1,2,3-Thiadiazole derivatives have shown anticancer activities . The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,2,3-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Antibacterial Applications
1,2,3-Thiadiazole derivatives have shown extensive antibacterial activities . For example, compound 6-chloro-N-(5-(methylthio)-1, 3, 4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide showed good antibacterial activity against Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri .
Antidiabetic Applications
1,2,3-Thiadiazole derivatives have shown antidiabetic activities .
Anti-inflammatory Applications
1,2,3-Thiadiazole derivatives have shown anti-inflammatory activities .
Mecanismo De Acción
Target of Action
1,2,3-Thiadiazole-4-carboxamide is a compound with a broad spectrum of biological activitiesSimilar compounds have been found to interact with various enzymes and proteins, such as carbonic anhydrase , and have shown antifungal activities .
Mode of Action
It’s known that similar 1,3,4-thiadiazole compounds can interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
Similar compounds have been found to affect the nf-κb pathway , which plays a crucial role in immune response, inflammation, and cell growth.
Pharmacokinetics
Similar compounds have shown good tissue permeability , which could potentially impact the bioavailability of 1,2,3-Thiadiazole-4-carboxamide.
Result of Action
Similar compounds have shown to induce cell cycle arrest and apoptosis in certain cell lines .
Safety and Hazards
Direcciones Futuras
The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .
Propiedades
IUPAC Name |
thiadiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWVNNCOIIHEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291837 | |
| Record name | 1,2,3-Thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Thiadiazole-4-carboxamide | |
CAS RN |
4100-20-3 | |
| Record name | NSC78611 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of targeting Serine Acetyltransferase (SAT) for therapeutic development?
A1: Serine Acetyltransferase (SAT) is a key enzyme in the biosynthesis of cysteine, an essential amino acid. [] Inhibiting SAT can disrupt cysteine biosynthesis, which has implications for various biological processes. This approach holds potential for developing treatments for conditions where dysregulated cysteine metabolism plays a role.
Q2: What is known about the interaction of N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide with SAT?
A2: While the provided abstract [] mentions that N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide was identified as a hit compound with SAT inhibitory properties, it does not provide specific details about the interaction mechanism. Further research exploring the binding site, affinity, and kinetic parameters of this interaction would be valuable.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)


